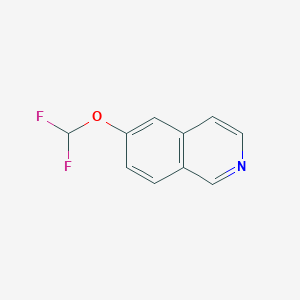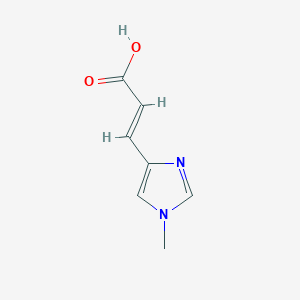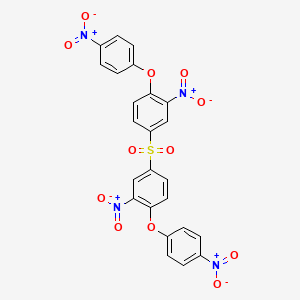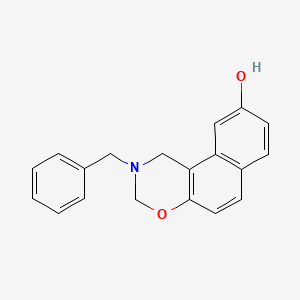![molecular formula C20H13NS B12814248 10-Phenyl-10H-benzo[4,5]thieno[3,2-b]indole](/img/structure/B12814248.png)
10-Phenyl-10H-benzo[4,5]thieno[3,2-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Phenyl-10H-benzo[4,5]thieno[3,2-b]indole is a heterocyclic compound that features a fused ring system combining benzene, thiophene, and indole structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Phenyl-10H-benzo[4,5]thieno[3,2-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Fiesselmann thiophene synthesis and Fischer indole synthesis are often employed to construct the thieno[3,2-b]indole core . The reaction conditions usually involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
10-Phenyl-10H-benzo[4,5]thieno[3,2-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
10-Phenyl-10H-benzo[4,5]thieno[3,2-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 10-Phenyl-10H-benzo[4,5]thieno[3,2-b]indole involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-Benzo[4,5]thieno[2,3-b]indole: Another indole-based compound with similar electronic properties.
6H-Benzofuro[2,3-b]indole: A related compound with a furan ring instead of a thiophene ring.
Benzo[b]selenophene/thieno[3,2-b]indole: Compounds with selenium atoms incorporated into the ring system.
Uniqueness
10-Phenyl-10H-benzo[4,5]thieno[3,2-b]indole is unique due to its specific ring structure and the presence of a phenyl group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C20H13NS |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
10-phenyl-[1]benzothiolo[3,2-b]indole |
InChI |
InChI=1S/C20H13NS/c1-2-8-14(9-3-1)21-17-12-6-4-10-15(17)20-19(21)16-11-5-7-13-18(16)22-20/h1-13H |
Clé InChI |
OINWSQKIMMIWEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12814176.png)








![N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B12814260.png)
![3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12814265.png)


